![molecular formula C15H15N3O3 B2584250 N-(2-(1H-indol-3-yl)ethyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428371-34-9](/img/structure/B2584250.png)
N-(2-(1H-indol-3-yl)ethyl)-3-methoxyisoxazole-5-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-methoxyisoxazole-5-carboxamide, also known as IND-Enamine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole and isoxazole, which are two important scaffolds in medicinal chemistry.
Scientific Research Applications
1. Potential for Cannabinoid Receptor Activity
Compounds with structural similarities, including indole and isoxazole derivatives, have been explored for their potential activities on cannabinoid receptors. For example, novel compounds discovered on the designer drug market showed potential cannabinoid receptor activity, indicating a potential area of research for related compounds in understanding cannabinoid pharmacology and its implications for neurological disorders (Westphal et al., 2015).
2. Design and Synthesis for Antidepressant Activity
Indole derivatives have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating significant antidepressant-like activity. This showcases the therapeutic potential of structurally novel compounds for treating depression, suggesting that research into similar compounds could lead to the discovery of new antidepressants (Mahesh et al., 2011).
3. Histone Deacetylase Inhibition for Alzheimer's Disease
Compounds featuring indole cores have been developed as selective histone deacetylase (HDAC) inhibitors, demonstrating the ability to decrease tau protein phosphorylation and aggregation. This indicates a promising avenue for Alzheimer's disease treatment, suggesting that similar compounds could be explored for neuroprotective effects and ameliorating disease phenotypes (Lee et al., 2018).
4. Catalytic Coupling for Diverse Product Formation
Research into the catalytic coupling of N-methoxy-indole carboxamides and aryl boronic acids demonstrates the versatility of such compounds in synthetic chemistry, enabling the selective formation of complex molecules. This indicates the utility of similar compounds in developing synthetic methodologies for pharmaceuticals and other biologically active molecules (Zheng et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, which could suggest a diverse range of interactions with their targets .
Biochemical Pathways
Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Pharmacokinetics
The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been achieved under specific conditions, suggesting that the environment could play a role in the compound’s action .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-14-8-13(21-18-14)15(19)16-7-6-10-9-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROWZTCREVWNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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